Samarium(III) oxide

Overview

Description

Samarium(III) oxide, also known as samaria or samarium oxide, is a chemical compound of samarium and oxygen with the chemical formula Sm2O3. It is a white, insoluble powder that is used in a variety of applications, such as optical coatings, catalysts, and ceramics. This compound is also used as a dopant in the production of semiconductors, and as a source of samarium for other compounds.

Scientific Research Applications

Materials Science and Radiopharmaceuticals :

- Samarium is utilized in materials science as a reducing agent and is the active component in samarium-153 lexidronam, used for palliative treatment of bone metastases. Recent research focuses on encapsulating samarium compounds into carbon nanotubes for developing next-generation radiopharmaceuticals (Martinčić et al., 2016).

Hydrometallurgy and Nanoparticle Synthesis :

- Samarium's high demand and rare availability have driven research into recycling processes. One study demonstrates a hydrometallurgical route to recover and separate samarium (III) using tri-n-octyl phosphine oxide, leading to the synthesis of samarium and cobalt oxide nanoparticles (Swain et al., 2020).

Biomedical Applications :

- In vitro studies have evaluated samarium (III) oxide's biocompatibility as a potential bone implant material. It exhibited no cytotoxicity and supported normal cellular response, suggesting its suitability in the field of biomaterials (Herath et al., 2010).

Corrosion Inhibition :

- A novel protective film comprising samarium (III) nitrate and [bis (phosphonomethyl) amino] methylphosphonic acid (ATMP) was developed to protect mild steel against corrosion in saline solutions. The film exhibited excellent protective properties (Dehghani et al., 2020).

Photopolymerization and Coating Thickness Monitoring :

- Trivalent samarium complexes have been studied as luminescent probes for monitoring the progress of photopolymerization processes and controlling polymer coatings' thickness. These complexes showed potential as luminescent probes, particularly for cationic photopolymerization of vinyl ether monomers (Topa et al., 2018).

Optical Devices and Defect Study in Thin Films :

- Research on samarium zinc oxide (SZO) films revealed that samarium incorporation significantly affects the optical transmittance, reflectance, and band gap energies of thin films. This makes them suitable for optical devices, especially for UV and blue emission (Hashmi et al., 2019).

Solid Oxide Fuel Cells (SOFCs) :

- Samarium-doped CeO2 is a primary electrolyte in SOFCs. Research demonstrated the synthesis of fully dense CeO2 ceramics doped with samarium via pressureless sintering at a reduced temperature of 1000 °C, showing ultrafine grain sizes and enhanced performance (Li et al., 2004).

Photoreduction and Water Catalysis :

- The hydrous oxides of samarium (III) have been found to catalyze the photoreduction of dinitrogen dissolved in water, indicating potential applications in nitrogen fixation and related catalytic processes (Tennakone et al., 1991).

Trace Element Analysis :

- The determination of trace amounts of rare earth elements in high purity samarium oxide has been studied using sector field inductively coupled plasma mass spectrometry after separation by HPLC. This is crucial for ensuring the purity of samarium oxide used in various applications (Pedreira et al., 2006).

Ionospheric Research :

- Samarium has been injected into the neutral atmosphere for the production of electron clouds that modify the ionosphere, potentially used as high-frequency radio wave reflectors or for controlling the F region's electrodynamics. The study provides a model for the photochemical reactions of samarium vapor clouds released into the upper atmosphere (Bernhardt et al., 2017).

Mechanism of Action

Target of Action

Samarium oxide, also known as Samarium(III) oxide, primarily targets the ammonia electrooxidation reaction on anodes . The Sm2+ ions in samarium oxide play an indispensable role in this process . In addition, samarium oxide is used in optical and infrared absorbing glass to absorb infrared radiation, and as a neutron absorber in control rods for nuclear power reactors .

Mode of Action

The presence of Sm2+ ions signifies the existence of oxygen vacancies in samarium oxide . These ions are crucial for the ammonia electrooxidation reaction on the anodes . The Sm2+ ions boost the reaction, leading to high and stable electrocatalytic activities .

Biochemical Pathways

Samarium oxide affects the biochemical pathway of ammonia electrooxidation. This process involves the conversion of ammonia (NH3) to hydrogen (H2), a zero-carbon fuel, in a non-aqueous electrolyte . The Sm2+ ions in samarium oxide enhance this conversion process .

Pharmacokinetics

This suggests that samarium oxide has the potential to alter the biodistribution of a drug when used in nanoparticulate delivery systems .

Result of Action

The primary result of samarium oxide’s action is the enhanced conversion of ammonia to hydrogen in the ammonia electrooxidation reaction . This process is crucial for the generation of zero-carbon fuel . Additionally, samarium oxide has been found to have photo-catalytic effects in the UV-induced degradation of methyl orange .

Action Environment

Samarium oxide’s action, efficacy, and stability can be influenced by environmental factors. For instance, samarium oxide readily forms on the surface of samarium metal under humid conditions or temperatures in excess of 150°C in dry air .

Future Directions

Samarium(III) oxide has vital roles in various applications such as lasers, phosphors, magnets, thermoelectric devices . It is also used as a catalyst for the dehydration of alcohols . Furthermore, it has been evaluated in terms of their photo-catalytic effects in the UV-induced degradation of methyl orange (MO) .

properties

IUPAC Name |

oxygen(2-);samarium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sm/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTOIHSPIPYAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

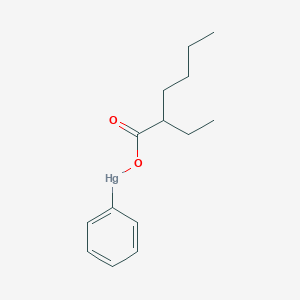

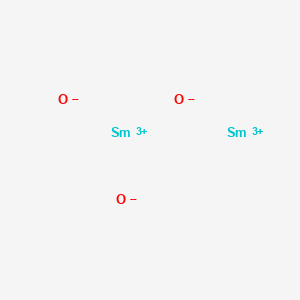

[O-2].[O-2].[O-2].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sm2O3, O3Sm2 | |

| Record name | Samarium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Samarium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925575 | |

| Record name | Samarium(3+) oxide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Yellow-white solid; [Merck Index] Insoluble in water; Soluble in acids; [Hawley] | |

| Record name | Samarium oxide (Sm2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12060-58-1, 12651-06-8 | |

| Record name | Samarium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium oxide (Sm2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium(3+) oxide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium (III) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAMARIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91N8739X2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine](/img/structure/B78157.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)